molecular formula C17H18N2O3S B5783143 ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5783143
M. Wt: 330.4 g/mol
InChI Key: VQNDXJYNRRKPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzoate family of compounds and has been shown to have potential applications in various fields, including medicine and materials science.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species and by modulating the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments include its low toxicity and its ability to inhibit the growth of cancer cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential use as a corrosion inhibitor. Studies are needed to determine its effectiveness in various environments and to optimize its performance. Additionally, its potential use as a dye for textiles warrants further investigation. Studies are needed to determine its stability and colorfastness under various conditions.

Synthesis Methods

The synthesis of ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate involves the reaction of ethyl 4-amino benzoate with carbon disulfide and 3-methoxyaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

Ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use as an anti-cancer agent. In materials science, it has been investigated for its potential use as a corrosion inhibitor and as a dye for textiles.

properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(20)12-7-9-13(10-8-12)18-17(23)19-14-5-4-6-15(11-14)21-2/h4-11H,3H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDXJYNRRKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate

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